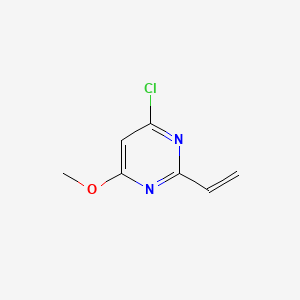
2-Chloro-5-isopropoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-isopropoxyphenylboronic acid is a chemical compound with the CAS Number: 1256346-12-9 . It has a molecular weight of 214.46 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BClO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
Boronic acids, including this compound, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is a powerful tool for the formation of carbon-carbon bonds .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 214.46 .Applications De Recherche Scientifique
Synthesis and Cross-Coupling Reactions
2-Chloro-5-isopropoxyphenylboronic acid is utilized in various synthesis processes. A study on the synthesis of thiophene derivatives via palladium-catalyzed Suzuki cross-coupling reaction involved the use of various arylboronic acids, demonstrating the role of these compounds in facilitating controlled reactions to produce new molecules with potential medicinal applications (Ikram et al., 2015).
Fluorescence Quenching Studies
In research exploring the mechanism of fluorescence quenching in boronic acid derivatives, compounds similar to this compound were studied. These studies help in understanding the interaction of these compounds with other chemicals, which is valuable in developing applications in various fields, including biochemical research (Geethanjali et al., 2015).
Antimicrobial Activity
Another significant application is in the synthesis of compounds with antimicrobial properties. For instance, the synthesis and study of 5-Trifluoromethyl-2-formyl phenylboronic acid revealed its potential as an antibacterial agent, hinting at the broader utility of phenylboronic acids in creating antimicrobial solutions (Adamczyk-Woźniak et al., 2020).
Boron-Nitrogen Heterocycle Formation
In a study focused on creating stable boron-nitrogen heterocycles in neutral aqueous solutions, compounds related to this compound demonstrated their potential in bioorthogonal coupling reactions, useful in biochemical and medicinal chemistry (Dilek et al., 2015).
Pharmaceutical Intermediates
This compound is also significant in synthesizing pharmaceutical intermediates. An example is the synthesis of 2-chloro-5-(trifluoromethyl)phenylboronic acid, showcasing the compound's relevance in producing high-purity pharmaceutical ingredients (Yuan-long, 2007).
Enantioselective Recognition in Chemistry
The compound's derivatives are used in enantioselective recognition, crucial in developing chiral drugs and studying stereochemistry in organic compounds (Ghosn & Wolf, 2011).
Chemical Analysis and Detection
In the field of chemical analysis, derivatives of this compound are employed in developing fluorescent probes for detecting substances like hydrogen peroxide, showcasing their utility in analytical chemistry (Cai et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-5-isopropoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like this compound) transfers an organic group to palladium . This interaction results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
Boronic acids are generally stable and readily prepared, making them suitable for use in various chemical reactions .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Analyse Biochimique
Biochemical Properties
2-Chloro-5-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with palladium catalysts in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent. This interaction facilitates the formation of biaryl compounds, which are essential in pharmaceutical and material science applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell lines, this compound has been observed to modulate the activity of kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For example, in the context of enzyme inhibition, this compound can form a reversible covalent bond with the catalytic serine residue of serine proteases, thereby blocking their activity. This interaction can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that its stability can be maintained for several months when stored in a dry and cool environment. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where doses above a certain level result in significant toxicity. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the endoplasmic reticulum or mitochondria, where it interacts with resident enzymes and proteins. These interactions can influence the compound’s biochemical activity and its overall impact on cellular function .
Propriétés
IUPAC Name |
(2-chloro-5-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJUDZPRHUDUCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(C)C)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681651 |
Source


|
| Record name | {2-Chloro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-12-9 |
Source


|
| Record name | {2-Chloro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)
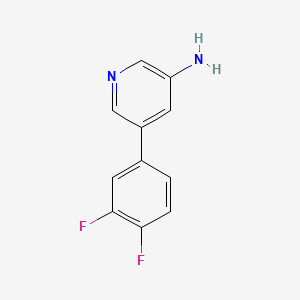
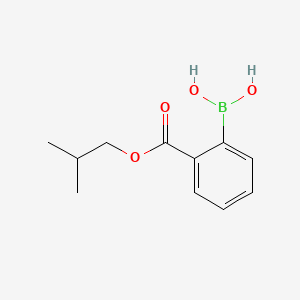
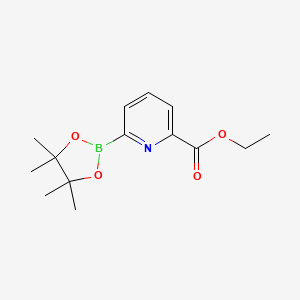

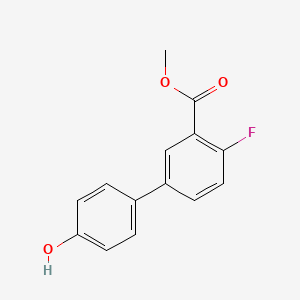
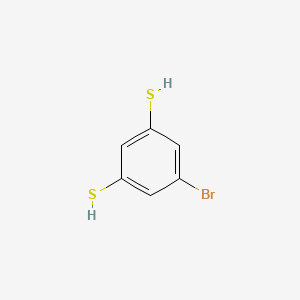

![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)



